Ald-Ph-PEG4-bis-PEG3-methyltetrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C66H94N14O19 |

|---|---|

分子量 |

1387.5 g/mol |

IUPAC名 |

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |

InChI |

InChI=1S/C66H94N14O19/c1-50-73-77-64(78-74-50)55-9-3-52(4-10-55)45-62(85)69-20-28-91-34-40-95-38-32-89-26-18-67-59(82)15-24-98-48-58(72-61(84)17-23-88-31-37-94-43-44-97-42-36-93-30-22-71-66(87)57-13-7-54(47-81)8-14-57)49-99-25-16-60(83)68-19-27-90-33-39-96-41-35-92-29-21-70-63(86)46-53-5-11-56(12-6-53)65-79-75-51(2)76-80-65/h3-14,47,58H,15-46,48-49H2,1-2H3,(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,87)(H,72,84) |

InChIキー |

GCIAKGGRVBCSGV-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)C5=CC=C(C=C5)C=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Application of Ald-Ph-PEG4-bis-PEG3-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a novel heterotrifunctional linker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). This document outlines a proposed synthetic pathway, detailed experimental protocols, and the application of this versatile linker in creating complex biomolecular constructs.

Introduction

This compound is a sophisticated chemical entity that offers three distinct points of covalent attachment, enabling the precise assembly of multicomponent systems.[1] Its structure incorporates two methyltetrazine moieties for bioorthogonal "click" chemistry and an aldehyde group for traditional bioconjugation, all connected through a flexible polyethylene (B3416737) glycol (PEG) scaffold.[1][2] This unique architecture provides researchers with a powerful tool for developing next-generation therapeutics and diagnostics.

The core functionalities of this linker are:

-

Two Methyltetrazine Groups: These enable rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO).[1] This bioorthogonal reaction is exceptionally fast and proceeds efficiently in complex biological media.[1]

-

One Aldehyde Group: This functional group allows for the formation of stable hydrazone or oxime bonds through reaction with hydrazide or aminooxy-functionalized molecules, respectively.[1]

-

A Phenyl (Ph) Group and Polyethylene Glycol (PEG) Spacers: The PEG chains (PEG4 and PEG3) enhance the linker's aqueous solubility and provide spatial separation between the conjugated molecules, minimizing steric hindrance. The phenyl group can contribute to the overall stability and pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₆H₉₄N₁₄O₁₉ | [1] |

| Molecular Weight | 1387.53 g/mol | [1] |

| Appearance | Red oil | [1] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |

| Storage Conditions | -20°C | [1] |

Proposed Synthetic Pathway

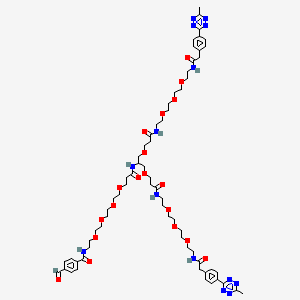

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are representative, hypothetical experimental protocols for the key steps in the proposed synthesis and application of this compound.

Synthesis of a bis-PEG3-bis-methyltetrazine Intermediate

This protocol describes the functionalization of a branched PEG amine with methyltetrazine.

Materials:

-

bis-PEG3-amine

-

Methyltetrazine-NHS ester

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system

-

Lyophilizer

Procedure:

-

Dissolve bis-PEG3-amine (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve Methyltetrazine-NHS ester (2.2 eq) in anhydrous DMF.

-

Add the Methyltetrazine-NHS ester solution dropwise to the bis-PEG3-amine solution.

-

Allow the reaction to proceed for 4 hours at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient.

-

Combine the fractions containing the desired product and lyophilize to obtain the pure bis-PEG3-bis-methyltetrazine as a red oil.

Coupling to an Aldehyde-Functionalized Core and Deprotection

This protocol outlines the coupling of the methyltetrazine-functionalized arm to the core scaffold.

Materials:

-

bis-PEG3-bis-methyltetrazine

-

Protected Aldehyde-Phenyl-PEG4 derivative with a terminal carboxylic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous DMF

-

DIPEA

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the protected Aldehyde-Phenyl-PEG4 derivative (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.2 eq) and DIPEA (2.5 eq) and stir for 15 minutes to activate the carboxylic acid.

-

Add the bis-PEG3-bis-methyltetrazine (1.1 eq) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction by LC-MS.

-

Once the coupling is complete, remove the DMF under reduced pressure.

-

For deprotection of the aldehyde, dissolve the crude product in a solution of 95:5 DCM:TFA.

-

Stir for 1 hour at room temperature.

-

Remove the solvent under reduced pressure and purify the final product by reverse-phase HPLC.

-

Lyophilize the pure fractions to yield this compound.

Application in Bioconjugation: A Dual-Payload ADC Workflow

The heterotrifunctional nature of this compound is ideally suited for constructing antibody-drug conjugates carrying two different payloads. A conceptual workflow is presented below.

Figure 2. Workflow for the construction of a dual-payload ADC using the linker.

Characterization Data (Representative)

The successful synthesis of this compound and its conjugates would be confirmed by a suite of analytical techniques. Representative data are summarized below.

| Analytical Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons of the phenyl and methyltetrazine rings, the characteristic methylene (B1212753) protons of the PEG chains, and the aldehyde proton. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak consistent with the calculated mass of C₆₆H₉₄N₁₄O₁₉ ([M+H]⁺ ≈ 1388.54 m/z). |

| HPLC | A single major peak indicating high purity (>95%). |

| UV-Vis Spectroscopy | Characteristic absorbance maxima for the methyltetrazine chromophore. |

Conclusion

This compound represents a significant advancement in the field of bioconjugation, offering unprecedented control over the assembly of complex biomolecular architectures. Its heterotrifunctional nature allows for the creation of dual-payload ADCs and other sophisticated constructs with tailored therapeutic or diagnostic properties. The proposed synthetic pathway and experimental protocols provide a foundational framework for the production and application of this powerful linker. Further research and development in this area are poised to unlock new possibilities in targeted drug delivery and personalized medicine.

References

An In-depth Technical Guide to the Ald-Ph-PEG4-bis-PEG3-methyltetrazine Linker

For researchers, scientists, and drug development professionals at the forefront of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of success. The Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker is a sophisticated, heterotrifunctional molecule designed for the precise construction of complex biomolecular conjugates, most notably antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its core features, quantitative specifications, and detailed experimental protocols for its application.

Core Features and Applications

The this compound linker possesses three reactive moieties, enabling a modular and controlled approach to bioconjugation.[1] Its primary application is in the synthesis of ADCs, where it serves as a cleavable bridge between a targeting antibody and a cytotoxic payload.[2][3][4]

The key components of this linker and their functions are:

-

Aldehyde Group (Ald): This functional group provides a reactive handle for conjugation to molecules bearing hydrazide or aminooxy groups, forming a pH-sensitive hydrazone or a more stable oxime bond, respectively.[1][5] This cleavable linkage is often designed to release the drug payload in the acidic environment of endosomes or lysosomes within the target cell.

-

bis-Methyltetrazine Groups: The two methyltetrazine moieties are the cornerstone of this linker's utility in bioorthogonal chemistry.[1] They react with exceptional speed and specificity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) "click" reaction. This reaction is highly efficient and can be performed in complex biological media without interfering with native cellular processes.[1] The presence of two methyltetrazine groups allows for the potential attachment of two separate molecules, or to increase the drug-to-antibody ratio (DAR) in ADC construction.

-

PEG Spacer (PEG4 and PEG3): The polyethylene (B3416737) glycol (PEG) units (a PEG4 and two PEG3 moieties) form a hydrophilic spacer. This PEGylation enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of the final ADC by reducing aggregation and potentially decreasing immunogenicity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for the this compound linker.

| Parameter | Value | Reference |

| Molecular Formula | C₆₆H₉₄N₁₄O₁₉ | [2][4] |

| Molecular Weight | 1387.53 g/mol | [4] |

| Purity | >90% | [1] |

| Physical Form | Red oil | [1] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [1] |

| Storage | -20°C | [2] |

Experimental Protocols

The heterotrifunctional nature of the this compound linker allows for a variety of conjugation strategies. Below are detailed protocols for the two primary types of ligation reactions.

Protocol 1: Hydrazone/Oxime Ligation via the Aldehyde Group

This protocol describes the conjugation of a hydrazide- or aminooxy-modified molecule (e.g., a drug payload) to the aldehyde group of the linker.

Materials:

-

This compound linker

-

Hydrazide- or aminooxy-modified molecule

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0 (for hydrazone formation, a slightly acidic pH of 4.5-6.0 can accelerate the reaction)

-

Aniline (B41778) (optional, as a catalyst for hydrazone ligation)

-

Quenching solution (e.g., excess acetone (B3395972) or a scavenger resin)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Reactant Preparation:

-

Dissolve the this compound linker in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

-

Dissolve the hydrazide- or aminooxy-modified molecule in the Reaction Buffer.

-

-

Ligation Reaction:

-

Add the linker solution to the modified molecule solution at a desired molar ratio (e.g., 1.5 to 5-fold molar excess of the linker).

-

If using aniline as a catalyst for hydrazone formation, add it to the reaction mixture to a final concentration of 10-100 mM.[6][7]

-

Incubate the reaction at room temperature for 2-12 hours with gentle mixing. The reaction progress can be monitored by HPLC or LC-MS.

-

-

Quenching:

-

Once the reaction is complete, quench any unreacted aldehyde groups by adding an excess of a quenching agent.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.

-

Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol details the "click" reaction between the methyltetrazine groups of the linker and a trans-cyclooctene (TCO)-modified molecule (e.g., an antibody).

Materials:

-

This compound linker (or its conjugate from Protocol 1)

-

TCO-modified antibody or other biomolecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Purification system (e.g., size-exclusion chromatography (SEC))

Procedure:

-

Reactant Preparation:

-

Prepare a solution of the TCO-modified antibody in PBS.

-

Dissolve the this compound linker (or its conjugate) in a compatible solvent (e.g., DMSO).

-

-

iEDDA Reaction:

-

Add the linker solution to the TCO-modified antibody solution. A slight molar excess of the linker (e.g., 1.1 to 2-fold per TCO group) is typically used.

-

The reaction is generally very rapid and can be complete in less than an hour at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used for visual monitoring.

-

-

Purification:

-

Purify the final antibody-drug conjugate using SEC to remove any unreacted linker-drug conjugate and other small molecules.

-

-

Characterization:

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).

-

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

Caption: Experimental workflow for synthesizing an ADC using the this compound linker.

Bioorthogonal iEDDA Reaction Mechanism

Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between a methyltetrazine and a TCO group.

Hydrazone Ligation Reaction

Caption: Formation of a cleavable hydrazone bond via the reaction of an aldehyde and a hydrazide.

References

- 1. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. This compound | Benchchem [benchchem.com]

- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Ald-Ph-PEG4-bis-PEG3-methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a heterobifunctional linker critical in the development of advanced antibody-drug conjugates (ADCs). This document details its physicochemical properties, the underlying bioorthogonal chemistry, a representative experimental protocol for its use in ADC synthesis, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound is a sophisticated chemical linker designed for the precise construction of ADCs. It features a terminal aldehyde group for conjugation to drug payloads and a methyltetrazine moiety for rapid and specific reaction with a corresponding dienophile. The polyethylene (B3416737) glycol (PEG) chains enhance solubility and improve the pharmacokinetic properties of the resulting conjugate.

| Property | Value |

| Molecular Formula | C₆₆H₉₄N₁₄O₁₉ |

| Molecular Weight | 1387.53 g/mol |

| Appearance | Red solid to red oil |

| Solubility | Soluble in DMSO, DMF, DCM, and water |

| Storage Conditions | -20°C for long-term stability |

The Chemistry of Conjugation: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The functionality of this compound in ADC development is centered on the inverse electron demand Diels-Alder (iEDDA) reaction. This bioorthogonal "click" chemistry reaction occurs between the electron-poor tetrazine ring of the linker and an electron-rich dienophile, typically a strained trans-cyclooctene (B1233481) (TCO) group.

The key advantages of the iEDDA reaction in bioconjugation include:

-

Exceptional Speed: It is one of the fastest bioorthogonal reactions known.

-

High Specificity: The tetrazine and TCO groups react selectively with each other, even in complex biological environments, without cross-reacting with native functional groups in biomolecules.

-

Biocompatibility: The reaction proceeds under mild, aqueous conditions, preserving the structure and function of the antibody.

-

Catalyst-Free: The reaction does not require a catalyst, which can be toxic to biological systems.

The reaction mechanism involves a [4+2] cycloaddition, forming an unstable intermediate that rapidly releases nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) linkage, thus covalently connecting the antibody to the drug-linker complex.

Experimental Protocol: Synthesis of an Antibody-Drug Conjugate

The following is a representative multi-step protocol for the synthesis of an ADC using a methyltetrazine-PEG linker like this compound.

Step 1: Preparation of the Drug-Linker Conjugate

This initial step involves the conjugation of the cytotoxic drug (payload) to the this compound linker. The aldehyde group on the linker can be reacted with a payload containing a suitable functional group, such as a primary amine, to form a stable bond.

-

Activation of the Payload (if necessary): Depending on the payload's structure, it may require activation to facilitate conjugation.

-

Conjugation Reaction:

-

Dissolve the payload and this compound in a suitable organic solvent (e.g., DMSO, DMF).

-

Add a coupling agent and a base (e.g., DIPEA) if forming an amide bond.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

Purify the resulting drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product.

-

Step 2: Modification of the Antibody with a TCO Group

In this step, the antibody is functionalized with a TCO group to enable its reaction with the methyltetrazine linker. This is typically achieved by reacting primary amines on the antibody (e.g., lysine (B10760008) residues) with a TCO-NHS ester.

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into a reaction buffer such as 0.1 M sodium bicarbonate, pH 8.5. This can be done using size-exclusion chromatography (SEC).

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each specific antibody.

-

Incubate the reaction at room temperature for 1-2 hours.

-

-

Purification:

-

Remove excess, unreacted TCO-NHS ester using SEC.

-

The purified TCO-modified antibody can be concentrated if necessary using centrifugal filtration devices.

-

Step 3: ADC Synthesis via Tetrazine-TCO Ligation

This final step brings together the TCO-modified antibody and the drug-linker conjugate in the iEDDA reaction.

-

Reaction Setup:

-

Dissolve the purified drug-linker conjugate in a suitable buffer (e.g., PBS) or DMSO.

-

Add a 1.5- to 3-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

-

Purification:

-

Purify the resulting ADC from the excess drug-linker conjugate and other impurities using SEC.

-

The final ADC can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

-

Visualizing the Process

Experimental Workflow for ADC Synthesis

Solubility and Stability of Ald-Ph-PEG4-bis-PEG3-methyltetrazine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a bifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's behavior in various chemical environments, alongside experimental protocols for its characterization.

Core Concepts: Understanding the Moiety

This compound is a complex molecule designed with specific functionalities. The aldehyde group allows for reaction with amines, the phenyl group provides a stable scaffold, the polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility, and the methyltetrazine group is a highly reactive dienophile in bioorthogonal "click chemistry" reactions. The stability and solubility of this linker are paramount for its successful application in developing stable and effective bioconjugates.

Solubility Profile

The incorporation of two polyethylene glycol (PEG) chains (PEG4 and PEG3) in the structure of this compound is expected to confer good aqueous solubility[1][2]. Generally, PEGylated tetrazine derivatives exhibit excellent water solubility, often eliminating the need for organic co-solvents in conjugation reactions[1].

Table 1: Expected Solubility of this compound

| Solvent | Expected Solubility | Remarks |

| Water | Soluble | The hydrophilic PEG chains significantly enhance aqueous solubility[1][2]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of similar PEGylated tetrazine compounds[1][3]. |

| Dimethylformamide (DMF) | Soluble | Another suitable anhydrous solvent for stock solution preparation[3]. |

| Chloroform | Soluble | Some related PEGylated tetrazines show solubility in chlorinated solvents[3]. |

| Dichloromethane (DCM) | Soluble | Similar to chloroform, solubility is anticipated[2]. |

| Tetrahydrofuran (THF) | Soluble | A potential solvent for this compound[2]. |

Stability Profile

The stability of this compound is largely dictated by the methyltetrazine ring. The methyl group on the tetrazine ring generally enhances its stability compared to unsubstituted tetrazines[2][3]. Furthermore, electron-donating groups on the phenyl ring can further improve the stability of the tetrazine moiety[2]. However, tetrazines are known to be sensitive to certain conditions.

Table 2: Stability Considerations for this compound

| Condition | Stability Concern | Recommendations and Remarks |

| pH | Susceptible to degradation under basic conditions[4][5]. | Reactions are best performed at neutral to slightly acidic pH. Avoid strong bases like pyridine (B92270) and triethylamine[6]. |

| Temperature | Elevated temperatures can lead to degradation[3]. | For long-term storage, temperatures of -20°C or -80°C are recommended[1][3]. Reactions should be performed at controlled temperatures. |

| Light | The tetrazine moiety can be light-sensitive[3]. | Protect the compound and its solutions from light. |

| Nucleophiles | Can be susceptible to nucleophilic attack, especially by thiols (e.g., from cysteine)[3]. | Consider the compatibility of buffers and other reagents. The presence of reducing agents like DTT can lead to the reduction of the tetrazine to a dihydrotetrazine[4]. |

| Freeze-Thaw Cycles | Repeated freeze-thaw cycles of stock solutions can lead to degradation[3]. | Prepare aliquots of stock solutions to minimize freeze-thaw cycles. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the test solvent (e.g., water, DMSO, PBS) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop an HPLC method with a suitable column (e.g., C18) and a mobile phase gradient to separate and quantify the compound. A UV detector can be used, monitoring the characteristic absorbance of the tetrazine moiety.

-

UV-Vis Spectroscopy: If the compound has a distinct absorbance peak, a standard curve can be generated to determine the concentration.

-

-

Diagram 1: Experimental Workflow for Solubility Assessment

Caption: Workflow for determining the solubility of the linker.

Stability Assessment

Objective: To evaluate the stability of this compound under various conditions (pH, temperature).

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of the compound in an appropriate anhydrous solvent like DMSO at a known concentration (e.g., 10 mg/mL)[3].

-

-

Incubation:

-

Dilute the stock solution into the buffers or solutions of interest to the final experimental concentration.

-

Investigate a range of pH values (e.g., acidic, neutral, basic buffers) and temperatures (e.g., 4°C, room temperature, 37°C).

-

Protect the solutions from light.

-

-

Time-Course Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each solution[3].

-

-

Analysis:

-

Analyze the aliquots using HPLC to monitor the degradation of the parent compound. The appearance of new peaks will indicate degradation products.

-

The percentage of the remaining parent compound at each time point is calculated relative to the 0-hour time point.

-

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of the linker.

Signaling Pathways and Logical Relationships

The primary application of this compound is in the construction of ADCs. The logical relationship of its components and its role in ADC formation is illustrated below.

Diagram 3: Logical Relationship of this compound in ADC Formation

Caption: Component functionalities in ADC formation.

Conclusion

This compound is a promising bifunctional linker with anticipated good aqueous solubility due to its PEG content. The methyltetrazine moiety, while offering excellent reactivity for bioorthogonal conjugation, requires careful handling to avoid degradation, particularly under basic conditions, at elevated temperatures, and in the presence of strong nucleophiles. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its solubility and stability, ensuring its optimal use in the development of robust and effective bioconjugates.

References

An In-Depth Technical Guide to Ald-Ph-PEG4-bis-PEG3-methyltetrazine for Advanced Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Ald-Ph-PEG4-bis-PEG3-methyltetrazine, designed for the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, provide detailed experimental protocols for its application, present relevant quantitative data, and illustrate its role in the context of a key signaling pathway targeted by ADCs.

Core Chemical Attributes

This compound is a sophisticated linker molecule that facilitates the conjugation of a cytotoxic payload to a monoclonal antibody. Its key features include a terminal aldehyde group for initial antibody modification and two methyltetrazine moieties for subsequent bioorthogonal "click" chemistry. The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic profile of the resulting ADC.

| Property | Value | Reference |

| Chemical Formula | C66H94N14O19 | [1][2][3] |

| Molecular Weight | 1387.53 g/mol | [2][3] |

| Functionality | Heterotrifunctional Linker | |

| Reactive Groups | Aldehyde, two Methyltetrazine groups | |

| Spacer | 7-unit PEG chain | |

| Application | Antibody-Drug Conjugate (ADC) Linker | [1] |

Mechanism of Action: Inverse Electron Demand Diels-Alder Reaction

The methyltetrazine groups on the linker are designed to react with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) group, which would be pre-attached to the cytotoxic payload. This reaction is an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" known for its high speed, specificity, and biocompatibility. This bioorthogonal reaction proceeds efficiently under mild, aqueous conditions without the need for a catalyst, making it ideal for working with sensitive biological molecules like antibodies.

Experimental Protocols

The following are representative protocols for the synthesis and characterization of an ADC using an aldehyde- and tetrazine-functionalized linker.

Protocol 1: Antibody Modification with this compound

Objective: To introduce the methyltetrazine-PEG linker onto the antibody via the aldehyde group.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reducing agent (e.g., Sodium cyanoborohydride)

-

Reaction buffer (e.g., Phosphate buffer, pH 6.0-7.0)

-

Desalting columns

Procedure:

-

Antibody Preparation: Exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

-

Linker Addition: Add a 10-20 fold molar excess of this compound to the antibody solution.

-

Reductive Amination: Add a 20-50 fold molar excess of the reducing agent to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature for 4-12 hours with gentle mixing.

-

Purification: Remove excess linker and reducing agent by buffer exchange into a storage buffer (e.g., PBS) using desalting columns.

-

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of TCO-Modified Payload to Tetrazine-Modified Antibody

Objective: To conjugate the cytotoxic payload to the linker-modified antibody via iEDDA reaction.

Materials:

-

Tetrazine-modified antibody

-

TCO-modified cytotoxic payload

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Payload Addition: Add a 1.5-3 fold molar excess of the TCO-modified payload to the tetrazine-modified antibody solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purification: Purify the resulting ADC from unreacted payload and antibody fragments using an SEC system.

-

Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation by methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC linker in plasma.

Materials:

-

Purified ADC

-

Human plasma

-

PBS

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Incubation: Incubate the ADC in human plasma at a concentration of 100 µg/mL at 37°C. A control sample is incubated in PBS.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Preparation: At each time point, quench the reaction and process the sample to isolate the ADC or the released payload.

-

Analysis: Analyze the samples by LC-MS to determine the average DAR of the ADC over time or to quantify the amount of released payload.

-

Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability of the ADC.

Quantitative Data

The following table summarizes representative data that could be obtained from the characterization and stability studies of an ADC constructed with a methyltetrazine-PEG linker.

| Parameter | Representative Value | Method of Analysis |

| Degree of Labeling (DOL) | 2-4 tetrazines/antibody | UV-Vis Spectroscopy, Mass Spectrometry |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry |

| ADC Purity | >95% | Size-Exclusion Chromatography (SEC) |

| Plasma Stability (Half-life) | >150 hours | LC-MS based DAR measurement |

| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell-based viability assay |

Signaling Pathway and Experimental Workflow Visualization

HER2 Signaling Pathway

Many ADCs are designed to target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several types of cancer. The following diagram illustrates the downstream signaling cascade initiated by HER2 activation. The binding of an anti-HER2 ADC to the receptor leads to its internalization and the subsequent release of the cytotoxic payload inside the cancer cell.

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Experimental Workflow for ADC Synthesis and Characterization

The following diagram outlines the key steps involved in the creation and analysis of an antibody-drug conjugate using the described linker technology.

Caption: General workflow for ADC synthesis and characterization.

References

The Heterotrifunctional Nature of Ald-Ph-PEG4-bis-PEG3-methyltetrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continuously evolving, demanding increasingly sophisticated tools for the precise construction of complex biomolecular architectures. Heterotrifunctional crosslinkers represent a significant advancement, enabling the controlled assembly of three distinct molecular entities. This technical guide provides a comprehensive overview of Ald-Ph-PEG4-bis-PEG3-methyltetrazine, a novel heterotrifunctional reagent designed for advanced applications in drug delivery, diagnostics, and proteomics. We will delve into the unique characteristics of its three functional moieties—an aldehyde, a phenyl group, and two methyltetrazine groups—and provide a framework for its application in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapies.

Introduction to Heterotrifunctional Crosslinkers

Heterobifunctional crosslinkers, possessing two different reactive groups, have long been staples in the field of bioconjugation, allowing for the stepwise linkage of two distinct molecules.[1][] Building upon this concept, heterotrifunctional crosslinkers offer an additional dimension of control, providing three distinct points of attachment.[3] This enables the creation of more complex and precisely defined bioconjugates, such as ADCs with dual payloads or imaging agents coupled with targeting ligands and therapeutic moieties.[4] this compound is a prime example of such a reagent, designed to meet the demands of modern bioconjugation chemistry.[5]

Molecular Structure and Functional Components

This compound is a complex molecule with a well-defined architecture, featuring an aldehyde, a phenyl group, and two methyltetrazine moieties, all connected through a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[6][7][8]

The Aldehyde Group: A Versatile Handle for Bioconjugation

The aldehyde functionality is a valuable tool for the site-specific modification of biomolecules.[9][10][11] It can be selectively targeted by nucleophiles such as hydrazides and aminooxy groups to form stable hydrazone and oxime linkages, respectively. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules like proteins and antibodies.

The Phenyl Group: A Core Structural Element

The phenyl group serves as a central scaffold within the linker's structure. It provides rigidity and a defined spatial orientation for the attachment of the other functional groups. While not a reactive handle for conjugation itself, its presence is crucial for the overall architecture and stability of the molecule.

The Dual Methyltetrazine Groups: The Power of Bioorthogonal Chemistry

The two methyltetrazine groups are the key to the linker's utility in bioorthogonal applications. Tetrazines are electron-deficient dienes that undergo extremely rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reactions with strained, electron-rich dienophiles, most notably trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is characterized by its exceptional speed, high efficiency, and lack of interference with biological functional groups, allowing for conjugation in complex biological media and even in living organisms. The presence of two methyltetrazine moieties allows for the attachment of two separate molecules or a higher loading of a single molecule, enhancing the potential payload capacity in applications like ADCs.

The PEG Spacer: Enhancing Solubility and Bioavailability

The molecule incorporates a 7-unit polyethylene glycol (PEG) spacer.[6] PEG is a hydrophilic polymer that imparts several advantageous properties to the linker and the final bioconjugate. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C66H94N14O19 | [6][7] |

| Molecular Weight | 1387.53 | [6][7] |

| Appearance | Red oil | |

| Storage | -20°C | [6] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO |

Representative Reaction Kinetics

The kinetics of the iEDDA reaction between tetrazines and TCO are exceptionally fast. The table below presents typical second-order rate constants for this bioorthogonal reaction. It is important to note that these are representative values and the actual kinetics for this compound may vary.

| Reacting Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Methyltetrazine + TCO | 10³ - 10⁶ |

The reaction between aldehydes and aminooxy/hydrazide groups is generally slower than the iEDDA reaction. The rate is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-6).

| Reacting Pair | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Aldehyde + Aminooxy | 4.5 | ~10² - 10³ |

| Aldehyde + Hydrazide | 5.5 | ~10¹ - 10² |

Experimental Protocols

The following are generalized protocols for the sequential conjugation of three different molecules (a protein, a payload, and a targeting ligand) to this compound. These should be optimized for specific applications.

Conjugation to the Aldehyde Group (e.g., Antibody Modification)

This protocol describes the conjugation of a hydrazide-modified antibody to the aldehyde group of the linker.

-

Preparation of Reagents:

-

Dissolve the hydrazide-modified antibody in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5).

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the linker solution to the antibody solution.

-

Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

-

-

Purification:

-

Remove excess linker using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Confirm conjugation using SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

-

Conjugation to the Methyltetrazine Groups (e.g., Payload Attachment)

This protocol describes the conjugation of a TCO-modified payload to the methyltetrazine-functionalized antibody from the previous step.

-

Preparation of Reagents:

-

Dissolve the TCO-modified payload in a compatible solvent (e.g., DMSO).

-

The methyltetrazine-functionalized antibody should be in a suitable buffer (e.g., PBS, pH 7.4).

-

-

Conjugation Reaction:

-

Add a 2-5 fold molar excess of the TCO-payload solution to the antibody solution for each tetrazine group.

-

Incubate the reaction at room temperature for 1 hour. The reaction is typically very fast.

-

-

Purification:

-

Purify the antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted payload.

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Visualizing the Heterotrifunctional Nature and Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships and a typical experimental workflow for utilizing this compound.

Caption: Logical relationship of the three functional moieties.

Caption: A typical two-step experimental workflow.

Conclusion

This compound is a powerful and versatile heterotrifunctional crosslinker that enables the precise and efficient construction of complex bioconjugates. Its unique combination of an aldehyde group for traditional bioconjugation and two methyltetrazine groups for rapid and bioorthogonal "click" reactions provides researchers with a sophisticated tool for a wide range of applications, from the development of next-generation antibody-drug conjugates to the creation of advanced diagnostic and imaging agents. The hydrophilic PEG spacer further enhances its utility by improving the properties of the final conjugate. As the demand for more complex and precisely engineered biomolecules continues to grow, the importance of heterotrifunctional linkers like this compound in advancing biomedical research and drug development will undoubtedly increase.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. DBCO-PEG4-bis-PEG3-methyltetrazine | BroadPharm [broadpharm.com]

- 9. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. This compound | Benchchem [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

The Strategic Role of PEG Spacers in Ald-Ph-PEG4-bis-PEG3-methyltetrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of antibody-drug conjugates (ADCs) is rapidly advancing, with the linker technology connecting the antibody to the cytotoxic payload being a critical determinant of therapeutic success. Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel, heterotrifunctional linker designed to offer enhanced control over ADC construction and performance. This technical guide provides a comprehensive analysis of the core functionalities of this linker, with a particular focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) spacers. We will delve into the impact of these spacers on the physicochemical properties, pharmacokinetics, and overall efficacy of ADCs. This guide also presents detailed experimental protocols for conjugation and characterization, alongside quantitative data to inform rational ADC design.

Introduction to this compound

This compound is a state-of-the-art ADC linker that offers a unique combination of functionalities for advanced bioconjugation strategies.[1] It is a cleavable linker that possesses three distinct reactive moieties, enabling the sequential and controlled attachment of different molecular entities.[2] The core components of this linker are:

-

An Aldehyde-Phenyl (Ald-Ph) Group: This functional group serves as a reactive handle for conjugation to molecules containing hydrazide or aminooxy groups, leading to the formation of hydrazone or oxime linkages, respectively.[2]

-

Two Methyltetrazine Groups: These moieties are key components for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction.[3] They react with exceptional speed and selectivity with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[3]

-

PEG4 and bis-PEG3 Spacers: These polyethylene glycol chains are integral to the linker's design, imparting crucial physicochemical properties to the final ADC construct. The "PEG4" and "PEG3" designations refer to the number of repeating ethylene (B1197577) glycol units.

The strategic incorporation of PEG spacers is a direct response to some of the major challenges in ADC development, particularly those related to the hydrophobicity of cytotoxic payloads.

The Pivotal Role of PEG Spacers

The PEG4 and bis-PEG3 components of the this compound linker are not merely inert spacers; they are functional elements that significantly influence the properties and performance of the resulting ADC. Their primary roles are to enhance the hydrophilicity of the ADC, which in turn leads to a cascade of benefits.[4]

Enhanced Solubility and Stability

Many potent cytotoxic drugs used in ADCs are inherently hydrophobic. When conjugated to an antibody, especially at high drug-to-antibody ratios (DARs), this hydrophobicity can lead to aggregation, which compromises manufacturing, reduces stability, and can lead to rapid clearance from circulation. The hydrophilic PEG spacers act as a "shield," effectively masking the hydrophobic payload and preventing aggregation.[4] This improved solubility and stability are critical for developing ADCs with higher, more potent DARs.

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules.[4][5] The PEG spacers in the linker increase the hydrodynamic size of the ADC, which reduces renal clearance and prolongs its circulation time in the bloodstream.[6][7] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[7]

Reduced Immunogenicity and Off-Target Toxicity

By sterically shielding the cytotoxic payload and potentially immunogenic epitopes on the linker, the PEG spacers can reduce the risk of the ADC being recognized and neutralized by the immune system. This shielding effect can also minimize non-specific uptake of the ADC by healthy tissues, thereby reducing off-target toxicity and improving the overall safety profile of the therapeutic.

Data Presentation: The Impact of PEG Spacers on ADC Properties

The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths. While specific data for this compound is not publicly available, these representative data illustrate the general trends and the significant impact of PEGylation on key ADC parameters.

Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics [6]

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

Table 2: Influence of PEG Spacer Length on In Vitro and In Vivo Efficacy [8]

| ADC Construct | PEG Spacer | In Vitro Potency (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) |

| ADC-1 | No PEG | 5.2 | 45 |

| ADC-2 | PEG4 | 6.8 | 65 |

| ADC-3 | PEG8 | 8.1 | 85 |

| ADC-4 | PEG12 | 9.5 | 92 |

Experimental Protocols

The following are detailed methodologies for the conjugation and characterization of an ADC using this compound. These protocols are based on established methods for similar linker technologies.[9][]

Two-Step Conjugation Strategy

The heterotrifunctional nature of this compound allows for a flexible, two-step conjugation process. In this example, we will first conjugate a payload to the aldehyde group and then conjugate the payload-linker complex to a TCO-modified antibody via the methyltetrazine groups.

Diagram 1: Two-Step ADC Conjugation Workflow

Caption: Workflow for ADC synthesis using this compound.

Protocol 4.1.1: Synthesis of the Payload-Linker Conjugate

This protocol describes the conjugation of a payload containing a hydrazide group to the aldehyde moiety of the linker.

-

Materials:

-

This compound

-

Hydrazide-functionalized payload

-

Anhydrous Dimethylformamide (DMF)

-

Aniline (B41778) (as catalyst)

-

Reverse-phase HPLC system

-

-

Procedure:

-

Dissolve this compound (1.2 equivalents) in anhydrous DMF.

-

Dissolve the hydrazide-functionalized payload (1 equivalent) in anhydrous DMF.

-

Add the payload solution to the linker solution.

-

Add a catalytic amount of aniline (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Protocol 4.1.2: Conjugation to a TCO-Modified Antibody

This protocol details the bioorthogonal iEDDA reaction between the methyltetrazine groups of the payload-linker conjugate and a TCO-modified antibody.

-

Materials:

-

TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Payload-linker conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) system for purification

-

-

Procedure:

-

Dissolve the payload-linker conjugate in PBS or DMSO.

-

Add a 1.5 to 3-fold molar excess of the payload-linker conjugate to the TCO-modified antibody solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purify the resulting ADC from the excess payload-linker conjugate and other impurities using SEC or HIC.

-

Characterize the final ADC for DAR, aggregation, and purity.

-

ADC Characterization

Protocol 4.2.1: Determination of Drug-to-Antibody Ratio (DAR)

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody.

-

-

Hydrophobic Interaction Chromatography (HIC)-HPLC:

-

HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers.

-

The chromatogram will show peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

-

The average DAR can be calculated from the relative area of each peak.

-

-

Mass Spectrometry (MS):

-

Deglycosylate and, if necessary, reduce the ADC to separate the light and heavy chains.

-

Analyze the masses of the light and heavy chains by LC-MS.

-

The mass increase corresponding to the conjugated payload-linker allows for the determination of the number of conjugates per chain and the overall DAR.

-

Signaling Pathway of ADC Action

The ultimate goal of an ADC is to deliver its cytotoxic payload to the target cancer cell. The following diagram illustrates the general signaling pathway of ADC action.

Diagram 2: General Signaling Pathway of ADC Action

Caption: The mechanism of action for a typical antibody-drug conjugate.

Conclusion

The this compound linker represents a significant advancement in ADC technology. The strategic inclusion of PEG spacers is paramount to its functionality, offering a powerful tool to overcome the challenges associated with hydrophobic payloads. By enhancing solubility and stability, improving pharmacokinetic profiles, and potentially reducing immunogenicity, these PEG spacers enable the development of more robust, effective, and safer ADCs. The heterotrifunctional nature of this linker further expands the possibilities for creating next-generation, multi-functional biologics. The experimental protocols and representative data provided in this guide offer a framework for the rational design and development of novel ADCs with optimized therapeutic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aldehyde-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Risk-Based Pharmacokinetic and Drug-Drug Interaction Characterization of Antibody-Drug Conjugates in Oncology Clinical Development: An International Consortium for Innovation and Quality in Pharmaceutical Development Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel heterotrifunctional linker designed for advanced bioconjugation strategies. This unique molecule possesses three distinct reactive handles: a phenyl-aldehyde group and two methyltetrazine moieties, all connected through flexible polyethylene (B3416737) glycol (PEG) spacers. This architecture enables the sequential and orthogonal conjugation of up to three different molecules, making it an invaluable tool for the construction of complex biomolecular structures such as antibody-drug conjugates (ADCs) with dual payloads, targeted imaging agents, and multifunctional nanoparticles.[1][2][3]

The aldehyde group facilitates the formation of hydrazone or oxime bonds with molecules containing hydrazide or aminooxy functionalities, respectively.[4][5] The two methyltetrazine groups participate in highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reactions with trans-cyclooctene (B1233481) (TCO) modified molecules.[2][6] The PEG linkers (a PEG4 and two PEG3 units) enhance the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the conjugated molecules.[3]

These application notes provide a comprehensive guide to the use of this compound in bioconjugation, including detailed experimental protocols, quantitative data, and visualizations to aid in the design and execution of your experiments.

Key Features and Applications

-

Heterotrifunctionality: Allows for the precise and controlled conjugation of three different molecules.

-

Orthogonal Reactivity: The aldehyde and methyltetrazine groups react under different conditions, enabling sequential conjugation strategies.

-

Bioorthogonal "Click" Chemistry: The methyltetrazine-TCO ligation is extremely fast, highly specific, and can be performed in complex biological media without interfering with native cellular processes.[2][6]

-

Tunable Stability: The choice between hydrazone and oxime ligation allows for control over the stability of one of the linkages, with oximes offering significantly higher stability.[4][5]

-

Enhanced Properties: The PEG spacers improve the solubility, stability, and pharmacokinetic profile of the final bioconjugate.[3]

Primary Applications:

-

Antibody-Drug Conjugates (ADCs): Construction of ADCs with two different cytotoxic payloads to overcome drug resistance and target heterogeneous tumors.[2][7]

-

Targeted Drug Delivery: Development of sophisticated drug delivery systems with a targeting ligand and multiple therapeutic agents.

-

Multimodal Imaging: Creation of imaging probes with, for example, a targeting moiety, a fluorescent reporter, and a radioisotope for PET/SPECT imaging.

-

Fundamental Research: Assembly of complex protein-protein or protein-small molecule conjugates to study biological pathways.

Data Presentation

Table 1: Reaction Kinetics of Methyltetrazine-TCO Ligation

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | 118 | [6] |

| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | 3.6 | [6] |

| Methyltetrazine | TCO | 463 - 1806 | |

| Hydrogen-substituted tetrazine | TCO | 30,000 | |

| Electron-donating group substituted tetrazine | TCO | 200 - 2000 |

Table 2: Stability of Hydrazone vs. Oxime Linkages

| Linkage Type | pH Condition | Relative Stability | Hydrolysis Half-life | Reference(s) |

| Hydrazone | Acidic (pH 5.0) | Less Stable | Hours to days | [4][5] |

| Hydrazone | Neutral (pH 7.0) | Moderately Stable | Days to weeks | [4][5] |

| Oxime | Acidic (pH 5.0) | Stable | Months | [4][5] |

| Oxime | Neutral (pH 7.0) | Highly Stable | ~600-fold more stable than methylhydrazone | [4][5] |

Experimental Protocols

A sequential conjugation strategy is recommended to ensure the selective formation of the desired trifunctional conjugate. A general workflow is to first perform the aldehyde ligation, followed by the two methyltetrazine ligations. This is because the aldehyde-hydrazone/oxime reaction conditions are more variable and can be optimized first, while the methyltetrazine-TCO reaction is highly robust and efficient under a wider range of conditions.

Protocol 1: Aldehyde Ligation with a Hydrazide or Aminooxy-Modified Molecule (Molecule A)

This protocol describes the conjugation of a molecule containing a hydrazide or aminooxy group to the aldehyde moiety of the linker. Oxime formation (with an aminooxy group) is generally preferred due to the higher stability of the resulting bond.[4][5]

Materials:

-

This compound

-

Hydrazide or Aminooxy-modified Molecule A

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.0 (for oxime ligation) or 0.1 M Sodium Acetate, pH 4.5-5.5 (for hydrazone ligation)

-

Aniline (B41778) (optional, as a catalyst for reactions at neutral pH)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification system (e.g., HPLC, SEC)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

Dissolve the hydrazide or aminooxy-modified Molecule A in the appropriate reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

-

If using aniline as a catalyst for neutral pH reactions, prepare a 1 M stock solution in DMSO.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the this compound stock solution to the solution of Molecule A.

-

If using aniline, add it to the reaction mixture to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature for 2-12 hours, or overnight at 4°C. The reaction progress can be monitored by HPLC or LC-MS.

-

-

Purification:

-

Purify the resulting conjugate (Molecule A-linker) to remove excess linker and other reagents. Size-exclusion chromatography (SEC) is suitable for purifying protein conjugates, while reverse-phase HPLC is often used for smaller molecules.

-

Protocol 2: Sequential Methyltetrazine Ligation with TCO-Modified Molecules (Molecule B and Molecule C)

This protocol describes the conjugation of two different TCO-modified molecules to the two methyltetrazine moieties of the purified Molecule A-linker conjugate from Protocol 1.

Materials:

-

Purified Molecule A-linker conjugate

-

TCO-modified Molecule B

-

TCO-modified Molecule C

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMSO or DMF

-

Purification system (e.g., HIC, SEC, IEX)

Procedure:

-

First Methyltetrazine Ligation (Molecule B):

-

Dissolve the purified Molecule A-linker conjugate in PBS, pH 7.4.

-

Dissolve TCO-modified Molecule B in DMSO or DMF to create a 10 mM stock solution.

-

Add a 1.1 to 1.5-fold molar excess of TCO-modified Molecule B to the Molecule A-linker solution.

-

Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically very fast.[6]

-

Monitor the reaction by observing the disappearance of the characteristic pink/red color of the tetrazine or by LC-MS.

-

Purify the resulting dual conjugate (Molecule A-linker-Molecule B) using an appropriate chromatography method (e.g., SEC or HIC) to remove excess Molecule B.

-

-

Second Methyltetrazine Ligation (Molecule C):

-

Dissolve the purified dual conjugate in PBS, pH 7.4.

-

Dissolve TCO-modified Molecule C in DMSO or DMF to create a 10 mM stock solution.

-

Add a 1.1 to 1.5-fold molar excess of TCO-modified Molecule C to the dual conjugate solution.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Monitor the reaction as described above.

-

Purify the final trifunctional conjugate (Molecule A-linker-Molecule B-Molecule C) using a suitable purification method. For complex mixtures like dual-drug ADCs, a combination of purification techniques such as HIC and SEC may be necessary to isolate the desired product.[8][9][]

-

Visualizations

Experimental Workflow for Dual-Drug ADC Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. crossbridgebio.com [crossbridgebio.com]

- 8. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]

- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Ald-Ph-PEG4-bis-PEG3-methyltetrazine in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker technology connecting the antibody to the potent payload is a critical component influencing the ADC's efficacy, stability, and therapeutic index. Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a novel, cleavable linker that leverages bioorthogonal click chemistry for the precise and efficient synthesis of ADCs.

This heterobifunctional linker features a phenyl-aldehyde group for conjugation to payloads and a methyltetrazine moiety for a highly selective and rapid inverse electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified antibody. The incorporation of two polyethylene (B3416737) glycol (PEG) chains (PEG4 and bis-PEG3) enhances the linker's hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. This document provides detailed application notes and experimental protocols for the use of this compound in ADC synthesis.

Physicochemical Properties and Key Features

The this compound linker possesses several key features that make it an attractive choice for ADC development:

-

Bioorthogonal Reactivity : The methyltetrazine group reacts specifically and rapidly with a TCO-modified antibody via the iEDDA "click" reaction, which proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[1]

-

Payload Conjugation Versatility : The aldehyde group provides a reactive handle for the conjugation of various payloads, typically those containing amine or hydrazide functionalities, to form stable imine or hydrazone bonds, respectively.

-

Enhanced Hydrophilicity : The PEGylated structure of the linker increases its water solubility, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile of the ADC.[2]

-

Cleavable Linker Design : As a cleavable linker, it is designed to be stable in systemic circulation and release the cytotoxic payload within the target cell, often in the acidic environment of the lysosome.[3][4]

| Property | Value |

| Molecular Formula | C₆₆H₉₄N₁₄O₁₉ |

| Molecular Weight | 1387.53 g/mol |

| Appearance | Red oil |

| Solubility | Soluble in DMSO, DMF, DCM, and acetonitrile |

| Storage Conditions | -20°C for long-term stability |

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process involving the preparation of a TCO-modified antibody, conjugation of the drug payload to the linker, and the final click reaction to form the ADC.

Protocol 1: Preparation of TCO-Modified Antibody

This protocol describes the introduction of TCO groups onto the antibody surface by targeting primary amines (e.g., lysine (B10760008) residues) using a TCO-NHS ester.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

Desalting columns (e.g., Sephadex G-25)

-

Amicon Ultra centrifugal filters

Procedure:

-

Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer using a desalting column or centrifugal filtration. Adjust the antibody concentration to 5-10 mg/mL.

-

TCO-NHS Ester Preparation: Dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.

-

Conjugation Reaction: Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4).

-

Concentration and Characterization: Concentrate the purified TCO-modified antibody using a centrifugal filter. Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Synthesis of the Drug-Linker Conjugate (Payload-Ald-Ph-PEG4-bis-PEG3-methyltetrazine)

This protocol describes the conjugation of a drug payload containing a primary amine, such as Monomethyl Auristatin E (MMAE), to the aldehyde group of the linker.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., MMAE)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS with 5% DMSO, pH 6.0-7.0

-

Reverse-phase HPLC system for purification

Procedure:

-

Reagent Preparation: Dissolve the this compound linker and the amine-containing payload in a minimal amount of anhydrous DMSO.

-

Conjugation Reaction: In a suitable reaction vessel, combine the payload and the linker in the Reaction Buffer. A 1.5 to 3-fold molar excess of the linker is recommended to ensure complete consumption of the payload.

-

Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS. The formation of the imine bond is favored at a slightly acidic to neutral pH.

-

Purification: Purify the resulting drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

-

Characterization and Storage: Lyophilize the pure fractions to obtain the final product. Confirm the identity and purity of the conjugate by LC-MS and NMR. Store the lyophilized powder at -20°C.

Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation

This protocol describes the final conjugation step where the TCO-modified antibody is reacted with the drug-linker conjugate.

Materials:

-

TCO-modified antibody

-

Payload-Ald-Ph-PEG4-bis-PEG3-methyltetrazine conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Reaction Setup: Dissolve the drug-linker conjugate in PBS or a buffer compatible with the antibody. Add a 1.5 to 5-fold molar excess of the drug-linker conjugate to the TCO-modified antibody solution.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the iEDDA reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[5]

-

Purification: Purify the resulting ADC from the excess drug-linker conjugate and other impurities using size-exclusion chromatography (e.g., Sephacryl S-200 or Superdex 200 column).

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and efficacy.

| Parameter | Method | Purpose |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry (LC-MS) | To determine the average number of drug molecules conjugated to each antibody.[6][7] |

| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and detect the presence of aggregates.[8] |

| In Vitro Stability | Incubation in plasma followed by LC-MS or ELISA | To evaluate the stability of the linker and the rate of drug release in a biological matrix.[3][9][10] |

| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) | To determine the potency of the ADC against target cancer cell lines. |

Table 2: Key characterization methods for ADCs.

Visualization of Experimental Workflow and Signaling Pathway

ADC Synthesis Workflow

Caption: Experimental workflow for ADC synthesis and characterization.

Intracellular Signaling Pathway of MMAE-based ADC

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. broadpharm.com [broadpharm.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

- 8. lcms.cz [lcms.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols: Conjugation of Peptides with Ald-Ph-PEG4-bis-PEG3-methyltetrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ald-Ph-PEG4-bis-PEG3-methyltetrazine linker is a heterobifunctional reagent designed for the precise and efficient conjugation of peptides, enabling their use in advanced bioorthogonal applications. This linker possesses two key functionalities:

-

An aromatic aldehyde (Ald-Ph) group, which selectively reacts with the N-terminal α-amine of a peptide under mildly acidic conditions via reductive amination. This reaction forms a stable, covalent secondary amine bond.

-

A methyltetrazine moiety, which is a key component for bioorthogonal click chemistry. It engages in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) tagged molecule.

This dual functionality allows for a two-step conjugation strategy. First, the peptide is covalently modified with the linker. Second, the resulting peptide-tetrazine conjugate can be "clicked" onto a TCO-labeled entity, such as a fluorescent probe, a nanoparticle, a radiolabel, or another biomolecule, even within complex biological systems like living cells[1]. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.

These application notes provide a detailed protocol for the initial, critical step: the covalent conjugation of a peptide to the this compound linker.

Reaction Principle and Workflow

The conjugation process is based on reductive amination . The aldehyde group on the linker first reacts with the primary N-terminal amine of the peptide to form a transient, unstable Schiff base. This intermediate is then immediately and selectively reduced by a mild reducing agent, sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond[2][3][4]. The reaction is performed at a slightly acidic pH (6.0-6.5) to favor Schiff base formation while maintaining the stability of the peptide[2][5].

The overall experimental workflow consists of three main stages: the conjugation reaction, the purification of the conjugate, and the characterization of the final product.

Materials and Reagents

-

Peptide with an available N-terminal primary amine

-

This compound Linker (e.g., from BOC Sciences, MedChemExpress)[2][6]

-

Sodium Cyanoborohydride (NaBH₃CN)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 100 mM MES or Sodium Phosphate Buffer, pH 6.0-6.5

-

Quenching Buffer: 100 mM Tris-HCl, pH 8.0

-

HPLC Solvents:

-

Solvent A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN)

-

-

Reverse-Phase HPLC (RP-HPLC) system with a C18 column (preparative and analytical)

-